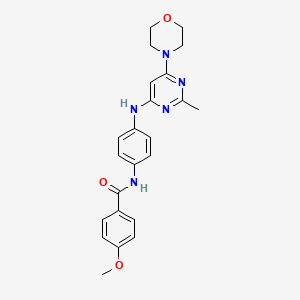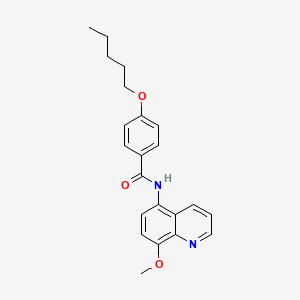![molecular formula C19H14BrNO4 B11325011 Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11325011.png)
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research. The structure of this compound includes a benzoxepin ring, which is a seven-membered ring containing an oxygen atom, and a benzoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzoxepin ring. One common method involves the reaction of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxepin core . The bromination of the benzoxepin ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are often optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoxepin derivatives.
Applications De Recherche Scientifique
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. For example, it may interact with GABA receptors in the central nervous system, leading to sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate: Similar structure but with a different position of the ester group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a benzoxepin ring.
Uniqueness
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both a benzoxepin ring and a benzoate ester group
Propriétés
Formule moléculaire |
C19H14BrNO4 |
|---|---|
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
methyl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H14BrNO4/c1-24-19(23)13-3-2-4-16(11-13)21-18(22)12-7-8-25-17-6-5-15(20)10-14(17)9-12/h2-11H,1H3,(H,21,22) |
Clé InChI |
CJEBNYGKEGNPKD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11324934.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11324940.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11324946.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324970.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11324972.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324989.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11324992.png)
![5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11324993.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11324994.png)
![2-(4-tert-butylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11324997.png)
![N-(butan-2-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11325000.png)
